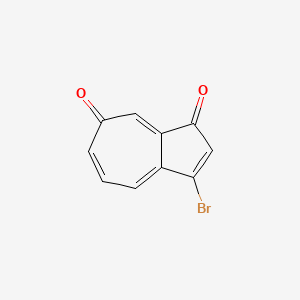![molecular formula C24H22O4 B12553125 2,2'-(1,4-Phenylene)bis[1-(4-methoxyphenyl)ethan-1-one] CAS No. 143304-61-4](/img/structure/B12553125.png)
2,2'-(1,4-Phenylene)bis[1-(4-methoxyphenyl)ethan-1-one]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(1,4-Phenylene)bis[1-(4-methoxyphenyl)ethan-1-one] is an organic compound characterized by its unique structure, which includes a 1,4-phenylene core flanked by two 4-methoxyphenyl ethanone groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,4-Phenylene)bis[1-(4-methoxyphenyl)ethan-1-one] typically involves the condensation of 4-methoxyacetophenone with terephthalaldehyde under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as piperidine or pyridine, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(1,4-Phenylene)bis[1-(4-methoxyphenyl)ethan-1-one] can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenols.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, and halogens (Cl₂, Br₂) for halogenation.
Major Products
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
2,2’-(1,4-Phenylene)bis[1-(4-methoxyphenyl)ethan-1-one] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism by which 2,2’-(1,4-Phenylene)bis[1-(4-methoxyphenyl)ethan-1-one] exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. In materials science, its electronic properties are influenced by the conjugation of the aromatic rings and the presence of electron-donating methoxy groups, which affect its conductivity and luminescence.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Diacetylbenzene: Similar structure but lacks the methoxy groups.
2,2’-Bis(4-methoxyphenyl)propane: Similar methoxy substitution but different core structure.
4,4’-Dimethoxybenzophenone: Similar methoxy substitution but different connectivity.
Uniqueness
2,2’-(1,4-Phenylene)bis[1-(4-methoxyphenyl)ethan-1-one] is unique due to its combination of a 1,4-phenylene core and two 4-methoxyphenyl ethanone groups, which confer distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in organic electronics and materials science.
Propriétés
Numéro CAS |
143304-61-4 |
|---|---|
Formule moléculaire |
C24H22O4 |
Poids moléculaire |
374.4 g/mol |
Nom IUPAC |
1-(4-methoxyphenyl)-2-[4-[2-(4-methoxyphenyl)-2-oxoethyl]phenyl]ethanone |
InChI |
InChI=1S/C24H22O4/c1-27-21-11-7-19(8-12-21)23(25)15-17-3-5-18(6-4-17)16-24(26)20-9-13-22(28-2)14-10-20/h3-14H,15-16H2,1-2H3 |
Clé InChI |
VHLMSQMTWJHLQC-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)CC2=CC=C(C=C2)CC(=O)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


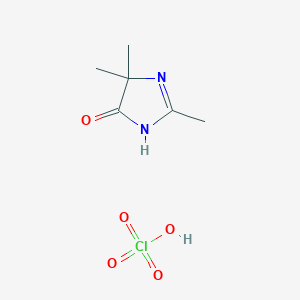
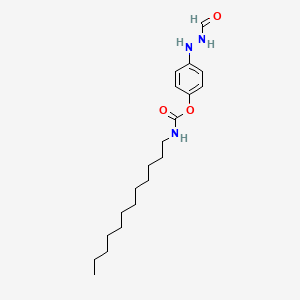
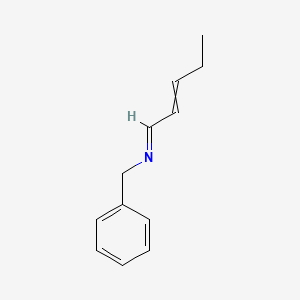
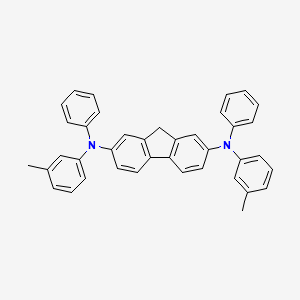
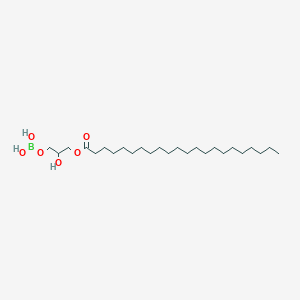
![1-(2,4,6-Trinitrophenyl)-1-azabicyclo[2.2.2]octan-1-ium](/img/structure/B12553072.png)
![4-[(Pyridin-2-yl)oxy]-5-[(pyridin-3-yl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B12553075.png)

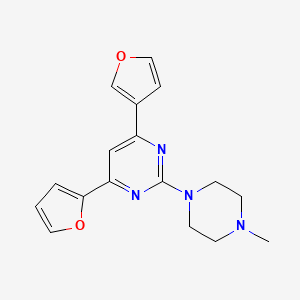

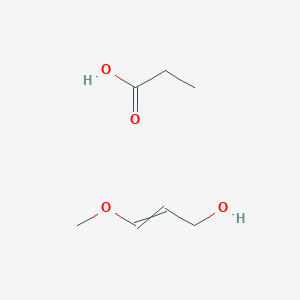

![1-{3-[(3-Benzylphenyl)methyl]phenyl}prop-2-yn-1-one](/img/structure/B12553115.png)
